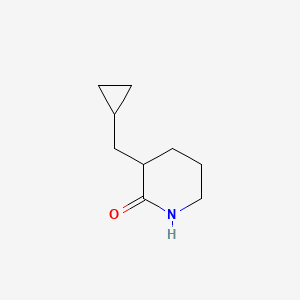

3-(Cyclopropylmethyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylmethyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9-8(2-1-5-10-9)6-7-3-4-7/h7-8H,1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJHGHMZDOFLQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropylmethyl Piperidin 2 One and Derivatives

Strategies for Piperidin-2-one Ring Formation

The construction of the core piperidin-2-one scaffold is a fundamental aspect of the synthesis of 3-(cyclopropylmethyl)piperidin-2-one. This is typically achieved through cyclization reactions that assemble the piperidine (B6355638) backbone or by the hydrogenation and reduction of suitable heterocyclic precursors.

Cyclization Reactions for Piperidine Backbone Assembly

Intramolecular cyclization is a primary strategy for forming the piperidin-2-one ring. nih.gov This can involve various reactions, such as:

Aza-Michael reactions : Intramolecular addition of an amine to an α,β-unsaturated ester or other Michael acceptor. nih.gov

Radical cyclization : The use of radical initiators to form the heterocyclic ring from acyclic precursors. nih.gov For example, a cobalt(II) catalyst can mediate the intramolecular cyclization of linear amino-aldehydes. nih.gov

Metal-catalyzed cyclization : Transition metals like nickel can catalyze the intramolecular hydroalkenylation of 1,6-ene-dienes to form six-membered N-heterocycles. nih.gov

Reductive amination : The intramolecular reaction of an aldehyde or ketone with an amine, followed by reduction, can lead to the formation of the piperidine ring. nih.gov

Another approach involves multicomponent reactions, which can construct the piperidin-2-one ring in a single step from multiple starting materials. For instance, a four-component reaction of Michael acceptors, aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenides, and ammonium (B1175870) acetate (B1210297) can stereoselectively form substituted piperidin-2-ones. hse.ru This domino process involves a Michael addition, a Mannich reaction, and an intramolecular cyclization. hse.ru

Hydrogenation and Reduction of Precursors

A common and efficient route to the piperidin-2-one scaffold is the reduction of pyridine (B92270) derivatives. dicp.ac.cnliv.ac.uk The aromaticity of the pyridine ring presents a challenge, often requiring harsh reaction conditions or activation of the ring. dicp.ac.cnliverpool.ac.uk

Catalytic Hydrogenation : This method utilizes hydrogen gas and a metal catalyst to reduce the pyridine ring. asianpubs.org Commonly used catalysts include:

Platinum oxide (PtO₂) liverpool.ac.ukasianpubs.org

Rhodium on carbon (Rh/C) liverpool.ac.uk

Palladium on carbon (Pd/C) liverpool.ac.uk

The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction. For example, PtO₂ has been used for the hydrogenation of substituted pyridines in glacial acetic acid under pressure. asianpubs.org Rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of a wide range of unprotected pyridines under mild conditions. liverpool.ac.uk

Transfer Hydrogenation : This method uses a hydrogen donor molecule, such as formic acid or its salts, in the presence of a transition metal catalyst. dicp.ac.cnliv.ac.uk A rhodium complex, [Cp*RhCl₂]₂, promoted by an iodide anion, can efficiently catalyze the transfer hydrogenation of pyridinium (B92312) salts using a formic acid/triethylamine mixture. liv.ac.uk This approach can be highly chemoselective, yielding either piperidines or tetrahydropyridines depending on the substitution pattern of the pyridine ring. liv.ac.uk

Electrocatalytic Hydrogenation : This emerging technique offers a sustainable alternative to traditional methods. nih.gov It involves the use of an electric current to drive the hydrogenation of pyridine at ambient temperature and pressure. A carbon-supported rhodium catalyst in a membrane electrode assembly has been used to synthesize piperidine from pyridine with high current efficiency. nih.gov

Installation of the Cyclopropylmethyl Moiety

The introduction of the cyclopropylmethyl group at the 3-position of the piperidin-2-one ring is a critical step that can be achieved through various synthetic strategies.

Cyclopropyl-methyl-amine Preparation and Alkylation Strategies

The synthesis of the cyclopropylmethyl side chain often begins with the preparation of cyclopropylmethylamine or a related precursor. One common method involves the reductive alkylation of a primary amine with a carbonyl compound. google.com For instance, cyclopropyl (B3062369) cyanide can be hydrogenated to form cyclopropylmethylamine, which can then be reacted with an aldehyde or ketone in the presence of a reducing agent. google.com

Once the piperidin-2-one ring is formed, the cyclopropylmethyl group can be introduced via alkylation. This typically involves the generation of an enolate at the 3-position of the piperidin-2-one ring using a strong base, followed by reaction with a cyclopropylmethyl halide or other electrophilic cyclopropylmethyl species. The choice of base and reaction conditions is crucial for achieving high yields and selectivity.

Stereoselective Introduction of the Cyclopropylmethyl Group

Achieving the desired stereochemistry at the 3-position is often a key objective. Stereoselective methods for introducing the cyclopropylmethyl group include:

Chiral auxiliaries : Attaching a chiral auxiliary to the piperidin-2-one nitrogen can direct the incoming cyclopropylmethyl group to a specific face of the molecule. znaturforsch.com For example, N-galactosylation of 2-pyridone can be used to stereoselectively introduce substituents at the 3-position. znaturforsch.com

Asymmetric catalysis : Chiral catalysts can be employed to control the stereochemical outcome of the alkylation reaction. Nickel-catalyzed reductive coupling of 3-chloro-δ-lactams with organohalides using chiral Bilm ligands has been shown to produce chiral 3-substituted δ-lactams with high enantioselectivity. acs.org

Substrate-controlled diastereoselective reactions : The existing stereocenters in the piperidin-2-one precursor can influence the stereochemistry of the newly formed center during the introduction of the cyclopropylmethyl group.

Stereoselective Synthesis and Control of Enantiomeric Purity

The biological activity of 3-(cyclopropylmethyl)piperidin-2-one derivatives is often dependent on their absolute stereochemistry. Therefore, developing synthetic routes that provide high enantiomeric purity is of paramount importance.

Several strategies have been developed to achieve this:

Asymmetric Hydrogenation : Chiral catalysts can be used for the enantioselective hydrogenation of pyridine precursors to form chiral piperidines. dicp.ac.cn For example, rhodium catalysts with chiral ligands have been used for the asymmetric hydrogenation of pyridinium salts. dicp.ac.cn

Catalytic Enantioselective Bromoaminocyclization : An enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts can produce enantioenriched 3-bromopiperidines. These can then be converted to 3-substituted piperidines. rsc.org

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction : A three-step process involving the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation with an sp²-hybridized boronic acid, and a final reduction can provide access to a wide variety of enantioenriched 3-substituted piperidines. acs.orgnih.gov

Resolution : Racemic mixtures of 3-(cyclopropylmethyl)piperidin-2-one can be separated into their individual enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

The enantiomeric purity of the final product is typically determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). researchgate.net

Optimization of Reaction Conditions and Yields

The yield of 3-(Cyclopropylmethyl)piperidin-2-one and its derivatives is highly dependent on the precise control of reaction conditions. Key parameters that are frequently optimized include the choice of catalyst, solvent, temperature, and reaction time.

Catalytic hydrogenation is a common method for converting substituted pyridinone precursors to the desired piperidin-2-one. The choice of catalyst and solvent system is critical. For instance, in the hydrogenation of related heterocyclic systems, iridium-based catalysts like [Ir(COD)Cl]2/bisphosphine/I2 have been shown to be highly effective. Optimization studies have revealed a strong solvent dependency, with toluene (B28343) often providing excellent reactivity and the highest enantioselectivity. In other hydrogenation processes, a 5% Platinum on carbon (Pt/C) catalyst has been identified as highly active and selective under relatively mild conditions. icm.edu.pl The optimization of such a system showed that the initial hydrogenation rate increases with higher catalyst loading and temperature. icm.edu.pl

For cyclization reactions, such as the Dieckmann condensation to form cyclic β-keto esters (precursors to 3-substituted piperidin-2-ones), the choice of base and solvent is paramount. A one-pot methodology involving a tandem double Michael addition-Dieckmann condensation has been developed using potassium tert-butoxide as the base, which efficiently promotes the formation of three new carbon-carbon bonds in a single step. organic-chemistry.org This optimized, one-pot approach can produce various 4,4-disubstituted cyclohexane (B81311) β-keto esters in high yields, often between 70–92%, within short reaction times. organic-chemistry.org

Another example of optimization involves the oxidation of piperidin-4-ones to α,β-unsaturated ketones, a potential step in some synthetic routes. The addition of N-methylmorpholine-N-oxide (NMO) allows the oxidation to proceed under milder temperature conditions (30 °C), resulting in high yields of 77–83%. nih.gov

The following table summarizes examples of optimized reaction conditions for key transformations relevant to the synthesis of substituted piperidines and their precursors.

| Reaction Type | Key Parameter Optimized | Optimized Condition | Effect on Yield/Selectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Solvent | Toluene | Excellent reactivity and highest enantioselectivity | |

| Catalytic Hydrogenation | Catalyst | 5% Pt/C | High activity and selectivity (98%) at mild conditions | icm.edu.pl |

| Dieckmann Condensation | Base / Procedure | Potassium tert-butoxide / One-pot | High yields (70-92%) and short reaction times | organic-chemistry.org |

| Oxidation of Piperidinones | Reagent/Temperature | IBX with NMO additive at 30 °C | Allowed for milder conditions with high yields (77-83%) | nih.gov |

| Suzuki-Miyaura Coupling | Catalyst System | Pd(OAc)₂ with SPhos ligand | Achieved high yields (69-93%) with low catalyst loading (0.25-1 mol%) | mdpi.com |

Considerations for Scalable Synthesis

Transitioning a synthetic route for 3-(Cyclopropylmethyl)piperidin-2-one from a laboratory setting to a large-scale, industrial production requires careful consideration of several factors to ensure the process is efficient, cost-effective, safe, and robust. researchgate.netnih.gov

Reagent and Catalyst Selection: The cost and availability of starting materials and reagents are primary concerns. For large-scale synthesis, it is preferable to use common, less expensive reagents. nih.gov Catalyst choice is also critical. An ideal catalyst for scalable synthesis should have high activity at low loading levels, be robust, and ideally be recoverable and reusable. icm.edu.plmdpi.com For example, Suzuki-Miyaura cross-coupling reactions have been optimized to use palladium acetate with an SPhos ligand at loadings as low as 0.25–1 mol%, making the process more economically viable on a larger scale. mdpi.com Similarly, replacing a less common catalyst like HBF₄·Et₂O with the more readily available and convenient BF₃·Et₂O can be a key modification for scale-up. nih.gov

Process Optimization and Safety: One-pot reactions that combine multiple steps without isolating intermediates are highly advantageous for large-scale production. organic-chemistry.org They reduce manufacturing time, minimize solvent usage and waste, and lower operational costs. The tandem double Michael addition-Dieckmann condensation is an example of an efficient one-pot process suitable for scale-up. organic-chemistry.org Reaction conditions must be carefully controlled. Exothermic reactions, for instance, require robust thermal management systems to prevent thermal runaway, a significant safety hazard in large reactors. nih.gov Processes that operate under mild conditions (moderate temperatures and atmospheric pressure) are generally preferred as they require less specialized equipment and are inherently safer. icm.edu.pl

Purification and Isolation: The method of product purification is a major consideration for scalability. Chromatographic purification, while common in the lab, is often impractical and expensive for large quantities. researchgate.net Therefore, developing processes where the final product can be isolated and purified by crystallization is highly desirable. Syntheses that deliver products with high purity and stereoselectivity directly from the reaction mixture, requiring no chromatography, are particularly valuable for industrial applications. researchgate.net Successful scalable syntheses have been demonstrated on scales ranging from tens of grams to multi-hundred-gram and even 900 mmol levels for related cyclopropyl and piperidine structures. dicp.ac.cnnih.govnih.gov

The following table outlines key considerations for the scalable synthesis of chemical intermediates.

| Consideration | Objective for Scalable Synthesis | Example/Strategy | Reference |

|---|---|---|---|

| Cost-Effectiveness | Use of inexpensive, readily available starting materials and catalysts. | Replacing specialized catalysts with more common alternatives (e.g., BF₃·Et₂O). | nih.gov |

| Process Efficiency | Minimize the number of steps; use one-pot reactions. | Tandem double Michael addition-Dieckmann condensation. | organic-chemistry.org |

| Catalyst Loading | Use low catalyst loadings with high turnover numbers. | Suzuki-Miyaura coupling with 0.25-1 mol% Pd(OAc)₂. | mdpi.com |

| Purification Method | Avoid chromatographic purification; favor crystallization. | Designing syntheses that yield products pure enough to be crystallized directly. | researchgate.net |

| Safety | Operate under mild conditions; manage exothermic events. | Careful dropwise addition of reagents for exothermic processes to control temperature. | nih.gov |

| Throughput | Achieve high yields in short reaction times. | Demonstrated syntheses on multi-hundred-gram scales. | dicp.ac.cn |

Chemical Transformations and Derivatization of 3 Cyclopropylmethyl Piperidin 2 One

Reactivity of the Lactam Functionality

The lactam, a cyclic amide, is a central feature of the 3-(Cyclopropylmethyl)piperidin-2-one structure. The reactivity of this δ-valerolactam is comparable to that of acyclic amides but is influenced by the conformational constraints of the six-membered ring. Key reactions involving the lactam functionality include hydrolysis, reduction, and ring-opening aminolysis.

Hydrolysis: Under acidic or basic conditions, the amide bond of the lactam can be cleaved through hydrolysis to yield the corresponding open-chain amino acid, 5-amino-3-(cyclopropylmethyl)hexanoic acid. This transformation converts the cyclic structure into a linear scaffold, exposing both an amine and a carboxylic acid group for further functionalization.

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction converts the 2-piperidinone ring into a fully saturated 3-(cyclopropylmethyl)piperidine, transforming the amide into a secondary cyclic amine. This resulting amine is a versatile nucleophile and a common building block in medicinal chemistry.

Ring-Opening Aminolysis: The lactam ring can also be opened by reaction with various amines, a process known as aminolysis. This reaction, which can be catalyzed by palladium, results in the formation of a piperidinone carboxamide. nih.gov This method allows for the introduction of diverse substituents by varying the amine nucleophile, providing a modular approach to creating complex derivatives. nih.gov

Functionalization of the Piperidine (B6355638) Ring System

Functionalization of the piperidine ring system of 3-(Cyclopropylmethyl)piperidin-2-one typically requires initial modification of the lactam, as the amide nitrogen is relatively unreactive compared to a free amine. By reducing the lactam to a piperidine or opening it to an amino acid, the core structure becomes amenable to a variety of synthetic transformations.

Following the hydrolytic ring-opening of the lactam to 5-amino-3-(cyclopropylmethyl)hexanoic acid, standard peptide coupling techniques can be employed to form new amide bonds. researchgate.net The exposed primary amine can react with activated carboxylic acids, while the carboxylic acid moiety can be activated to react with other amines. organic-chemistry.org A wide range of coupling reagents, such as T3P (n-propanephosphonic acid anhydride) or DPDTC (2,2′-dipyridyldithiocarbonate), can facilitate these reactions, enabling the synthesis of peptides, amides, and other complex molecules. organic-chemistry.orgresearchgate.net The fundamental process involves activating a carboxylic acid to make it susceptible to nucleophilic attack by an amine. researchgate.net

| Reagent Class | Example | Function |

| Carbodiimides | DCC, EDC | Activates carboxylic acid |

| Phosphonium Salts | PyBOP, HBTU | Activates carboxylic acid |

| Anhydrides | T3P | Activates carboxylic acid |

Reductive amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.org This reaction is most applicable after the lactam in 3-(Cyclopropylmethyl)piperidin-2-one is reduced to the corresponding secondary amine, 3-(cyclopropylmethyl)piperidine. This piperidine derivative can then react with a variety of aldehydes and ketones. masterorganicchemistry.compearson.com The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com

General Steps in Reductive Amination:

Imine/Iminium Formation: The secondary amine (piperidine derivative) attacks the carbonyl carbon of an aldehyde or ketone.

Water Elimination: A molecule of water is eliminated to form a transient iminium ion.

Hydride Reduction: A hydride reagent reduces the iminium ion to form the final tertiary amine product. wikipedia.org

Once converted to 3-(cyclopropylmethyl)piperidine, the secondary amine nitrogen becomes a potent nucleophile. It can readily participate in nucleophilic substitution reactions, typically following an Sₙ2 mechanism, with various electrophiles such as alkyl halides. This allows for the straightforward introduction of a wide range of alkyl groups onto the nitrogen atom, forming N-substituted piperidine derivatives. The reactivity in these substitution reactions is influenced by factors such as the nature of the electrophile, the solvent, and the reaction temperature. nih.govrsc.org

Chemical Modifications of the Cyclopropylmethyl Moiety

The cyclopropyl (B3062369) group is a three-membered carbocycle characterized by significant ring strain, estimated to be around 27.6 kcal/mol. wikipedia.org This inherent strain makes the ring susceptible to cleavage under certain reaction conditions, providing a unique pathway for chemical transformations not available to simple alkyl groups.

The stability of the cyclopropane (B1198618) ring in 3-(Cyclopropylmethyl)piperidin-2-one is influenced by the adjacent lactam functionality. The carbonyl group can activate the ring, making it more prone to nucleophilic or radical-mediated ring-opening reactions. nih.govacs.org These reactions can lead to the formation of linear alkyl chains or new ring systems, significantly altering the molecular scaffold.

Mechanisms of Ring Opening:

Acid-Catalyzed Nucleophilic Opening: In the presence of a Brønsted or Lewis acid, the cyclopropane ring can be opened by a nucleophile. acs.org The acid coordinates to the carbonyl oxygen, polarizing the C-C bonds of the cyclopropane and facilitating nucleophilic attack, which leads to a 1,5-addition product.

Radical-Mediated Opening: The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening to form the but-3-enyl radical. psu.edu This process can be initiated by radical initiators and allows for the introduction of functionality at a distance from the initial radical site. nih.gov The presence of an adjacent carbonyl group can influence the regioselectivity of the ring-opening process.

Transition Metal-Catalyzed Reactions: Transition metals can oxidatively add to the strained C-C bonds of a cyclopropane ring, leading to a variety of transformations, including isomerizations and cycloadditions. wikipedia.org

The table below summarizes potential conditions and outcomes for the ring-opening of activated cyclopropanes.

| Reaction Type | Conditions | Potential Outcome |

| Acid-Catalyzed | Brønsted Acid (e.g., TfOH), Nucleophile (e.g., arene, alcohol) | 1,5-Addition Product |

| Radical-Mediated | Radical Initiator (e.g., AIBN), Radical Acceptor | Ring-opened alkyl derivative |

| Reductive Opening | Dissolving metal reduction | Linear alkyl chain |

Synthesis of Analogue Libraries for Structure-Activity Relationship Studies

The synthesis of analogue libraries based on the 3-(cyclopropylmethyl)piperidin-2-one scaffold is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) that govern the biological activity of this class of compounds. By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for potency, selectivity, and pharmacokinetic properties. The generation of these libraries often employs parallel synthesis techniques, allowing for the rapid production of a diverse set of compounds from a common intermediate.

The 3-(cyclopropylmethyl)piperidin-2-one core offers several points for chemical diversification. These include modifications of the piperidin-2-one ring, alterations to the cyclopropylmethyl substituent at the 3-position, and derivatization at the lactam nitrogen.

Modification of the Piperidin-2-one Ring:

The lactam functionality of the piperidin-2-one ring is a primary site for chemical transformation. The nitrogen atom can be alkylated, acylated, or arylated to introduce a wide variety of substituents. For instance, N-alkylation can be achieved under standard conditions using an appropriate alkyl halide and a base. This allows for the exploration of the impact of different alkyl chains, cyclic systems, or functionalized moieties at this position. N-arylation, typically accomplished through transition metal-catalyzed cross-coupling reactions, introduces aromatic and heteroaromatic rings, which can probe for potential pi-stacking or other specific interactions with a biological target.

Another approach involves the functionalization of the carbon backbone of the piperidin-2-one ring. For example, alpha-functionalization to the carbonyl group can be achieved by forming an enolate and trapping it with an electrophile. This can introduce substituents at the 3-position, in addition to the existing cyclopropylmethyl group, leading to diastereomeric mixtures that can be separated and evaluated.

Alterations to the Cyclopropylmethyl Substituent:

The cyclopropylmethyl group at the 3-position is a crucial feature that can be modified to understand its role in biological activity. The cyclopropyl ring can be replaced with other small, strained or unstrained cyclic systems, such as cyclobutyl or cyclopentyl groups, to investigate the effect of ring size and conformation. Alternatively, the methylene linker can be extended or shortened.

Furthermore, the cyclopropyl ring itself can be substituted. For example, the synthesis of analogues with substituents on the cyclopropyl ring can provide insights into the spatial requirements of the binding pocket.

Illustrative Analogue Library Synthesis:

A representative strategy for the parallel synthesis of an analogue library starting from 3-(cyclopropylmethyl)piperidin-2-one is outlined below. This library focuses on the diversification of the lactam nitrogen.

Step 1: Deprotonation. 3-(Cyclopropylmethyl)piperidin-2-one is treated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an inert solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding lactam anion.

Step 2: Parallel Alkylation/Acylation. The resulting anion is then distributed into an array of reaction vessels. To each vessel, a different electrophile (e.g., alkyl halides, acyl chlorides, or sulfonyl chlorides) is added. This allows for the creation of a library of N-substituted analogues in a high-throughput manner.

Step 3: Purification. After the reactions are complete, the products are typically purified using automated parallel purification techniques, such as mass-directed preparative HPLC.

The following tables illustrate the types of analogues that can be synthesized and the corresponding data that would be collected for an SAR study.

| Compound ID | R Group (at N-1) | Molecular Formula | Hypothetical IC50 (nM) |

|---|---|---|---|

| A-01 | -CH3 | C10H17NO | 150 |

| A-02 | -CH2CH3 | C11H19NO | 125 |

| A-03 | -CH2Ph | C16H21NO | 50 |

| A-04 | -CH2-c-Pr | C13H21NO | 80 |

| Compound ID | R Group (at N-1) | Molecular Formula | Hypothetical IC50 (nM) |

|---|---|---|---|

| B-01 | -C(O)CH3 | C11H17NO2 | 250 |

| B-02 | -C(O)Ph | C16H19NO2 | 95 |

| B-03 | -S(O)2CH3 | C10H17NO3S | 300 |

| B-04 | -S(O)2Ph | C15H19NO3S | 110 |

The data generated from screening these analogue libraries allows for the development of a comprehensive SAR model. For instance, the hypothetical data in Table 1 suggests that a benzyl (B1604629) group at the N-1 position (Compound A-03) provides a significant increase in potency compared to small alkyl groups. Table 2's hypothetical data indicates that N-acylation and N-sulfonylation may be less favorable for activity in this particular assay. These insights are crucial for guiding the design of next-generation compounds with improved therapeutic potential.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-(Cyclopropylmethyl)piperidin-2-one. Through one- and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved.

The ¹H NMR spectrum of 3-(Cyclopropylmethyl)piperidin-2-one is expected to display distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings. Key expected resonances include a broad singlet for the amide proton (N-H), multiplets for the diastereotopic protons of the piperidinone ring, and characteristic upfield signals for the cyclopropyl (B3062369) group protons.

The ¹³C NMR spectrum provides information on the unique carbon environments. The carbonyl carbon of the lactam would appear as the most downfield signal. The spectrum would also feature signals for the four distinct methylene (B1212753) and methine carbons of the piperidinone ring, as well as the carbons of the cyclopropylmethyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Cyclopropylmethyl)piperidin-2-one This table is based on predicted values and typical chemical shifts for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| N-H | 7.5 - 8.5 | Broad Singlet |

| Ring CH (Position 3) | 2.3 - 2.6 | Multiplet |

| Ring CH₂ (Position 4) | 1.8 - 2.0 | Multiplet |

| Ring CH₂ (Position 5) | 1.9 - 2.1 | Multiplet |

| Ring CH₂ (Position 6) | 3.2 - 3.4 | Multiplet |

| Side Chain CH₂ | 1.4 - 1.6 | Multiplet |

| Cyclopropyl CH | 0.7 - 0.9 | Multiplet |

| Cyclopropyl CH₂ | 0.3 - 0.6 | Multiplet |

| Cyclopropyl CH₂' | 0.0 - 0.2 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Cyclopropylmethyl)piperidin-2-one This table is based on predicted values and typical chemical shifts for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Position 2) | 170 - 175 |

| Ring CH (Position 3) | 40 - 45 |

| Ring CH₂ (Position 4) | 25 - 30 |

| Ring CH₂ (Position 5) | 20 - 25 |

| Ring CH₂ (Position 6) | 45 - 50 |

| Side Chain CH₂ | 35 - 40 |

| Cyclopropyl CH | 8 - 12 |

| Cyclopropyl CH₂ | 3 - 6 |

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the piperidinone ring and along the cyclopropylmethyl side chain. For instance, it would show correlations between the proton at C3 and the protons on the adjacent C4 and the side-chain methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Each cross-peak in the HSQC spectrum links a specific proton signal to a specific carbon signal, allowing for the definitive assignment of the carbon skeleton based on the previously established proton assignments from the ¹H and COSY spectra.

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is used to determine the molecular weight of 3-(Cyclopropylmethyl)piperidin-2-one and to gain insight into its structure through fragmentation analysis. The compound has a molecular formula of C₉H₁₅NO and a monoisotopic mass of 153.1154 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 153. Analysis of the fragmentation pattern would likely reveal characteristic losses corresponding to different parts of the molecule.

Table 3: Predicted Mass Spectrometry Fragmentation for 3-(Cyclopropylmethyl)piperidin-2-one This table is based on the principles of mass spectrometry and common fragmentation pathways.

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 153 | [C₉H₁₅NO]⁺ | Molecular Ion [M]⁺ |

| 112 | [C₆H₁₀NO]⁺ | Loss of cyclopropyl radical (•C₃H₅) |

| 98 | [C₅H₈NO]⁺ | Loss of cyclopropylmethyl radical (•C₄H₇) |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the lactam ring |

| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 3-(Cyclopropylmethyl)piperidin-2-one. The spectrum would be dominated by characteristic absorption bands related to the amide functional group.

Table 4: Expected Infrared Absorption Bands for 3-(Cyclopropylmethyl)piperidin-2-one This table is based on typical IR frequencies for the indicated functional groups.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 (broad) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-H (cyclopropyl) | Stretching | ~3100 |

| C=O (Amide I) | Stretching | 1640 - 1680 (strong) |

| N-H | Bending (Amide II) | 1510 - 1570 |

The presence of a strong absorption band around 1650 cm⁻¹ would be definitive proof of the carbonyl group within the six-membered lactam ring. A broad band above 3200 cm⁻¹ would confirm the N-H stretch of the secondary amide.

Advanced Chiroptical Techniques for Absolute Configuration Determination (e.g., Circular Dichroism)

The carbon at position 3 of the piperidinone ring, to which the cyclopropylmethyl group is attached, is a stereocenter. This means that 3-(Cyclopropylmethyl)piperidin-2-one exists as a pair of enantiomers: (R)-3-(Cyclopropylmethyl)piperidin-2-one and (S)-3-(Cyclopropylmethyl)piperidin-2-one.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since enantiomers interact differently with circularly polarized light, they produce CD spectra that are mirror images of each other.

A pure sample of the (R)-enantiomer would exhibit a specific CD spectrum with positive and/or negative bands (Cotton effects), while a pure sample of the (S)-enantiomer would show a spectrum of equal magnitude but opposite sign. A racemic mixture (a 1:1 mixture of both enantiomers) would be CD-silent, showing no signal. Therefore, CD spectroscopy can be used to determine the absolute configuration of a pure enantiomer (often by comparison to theoretical calculations) and to assess the enantiomeric purity of a sample.

Computational and Theoretical Chemistry of 3 Cyclopropylmethyl Piperidin 2 One

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as 3-(cyclopropylmethyl)piperidin-2-one, might interact with a macromolecular target, typically a protein. These studies are fundamental in rational drug design, helping to elucidate binding modes and guide the optimization of lead compounds.

While specific protein targets for 3-(cyclopropylmethyl)piperidin-2-one are not extensively defined in public literature, molecular docking simulations can be performed on putative targets to predict binding affinity and orientation. The structural features of the molecule suggest several potential interactions that would govern its binding within a protein's active site.

The piperidin-2-one core is rich in functionalities capable of forming key intermolecular interactions. The secondary amine (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These groups can form crucial hydrogen bonds with amino acid residues such as aspartate, glutamate (B1630785), serine, and threonine, which often anchor ligands within a binding pocket. nih.gov

The cyclopropylmethyl substituent and the aliphatic carbon backbone of the piperidine (B6355638) ring introduce significant hydrophobicity. These regions are likely to engage in van der Waals forces and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. nih.govnih.gov The cyclopropyl (B3062369) group, in particular, is a rigid and lipophilic moiety that can fit into well-defined hydrophobic pockets, potentially enhancing binding affinity and selectivity. acs.org The unique electronic nature of the cyclopropyl ring can also lead to favorable C-H···π interactions with aromatic residues. nih.gov

Molecular docking studies on analogous piperidine derivatives have revealed that these compounds can effectively occupy binding pockets, with binding scores often comparable to or better than standard reference compounds. tandfonline.comjbiochemtech.com For instance, in studies involving piperidine derivatives targeting opioid receptors, key interactions include those with residues like aspartate, tyrosine, and histidine. tandfonline.com

Interactive Table 1: Potential Ligand-Target Interactions for 3-(Cyclopropylmethyl)piperidin-2-one

Users can filter this table by Interaction Type or Molecular Moiety to explore potential binding modes.

| Molecular Moiety of Ligand | Interaction Type | Potential Interacting Amino Acid Residue |

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Ser, Thr, Tyr, Asn, Gln, Arg, His |

| Amine Hydrogen (N-H) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Main-chain C=O |

| Cyclopropylmethyl Group | Hydrophobic / van der Waals | Leu, Val, Ile, Phe, Trp, Ala, Met |

| Piperidine Ring (CH2 groups) | Hydrophobic / van der Waals | Leu, Val, Ile, Phe, Trp, Ala, Met |

| Cyclopropyl Ring | C-H···π | Phe, Tyr, Trp, His |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of 3-(cyclopropylmethyl)piperidin-2-one is essential to understand the spatial arrangement of its functional groups and the energy barriers between different conformations.

The six-membered piperidine ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. For a 3-substituted piperidin-2-one, the substituent can be positioned in either an axial or an equatorial orientation. Computational studies on similarly substituted piperidines consistently show that the equatorial conformation is energetically favored, as it minimizes steric clashes, particularly 1,3-diaxial interactions, that destabilize the axial conformer. nih.govnih.gov Therefore, the cyclopropylmethyl group in 3-(cyclopropylmethyl)piperidin-2-one is predicted to predominantly occupy the equatorial position.

The cyclopropylmethyl group itself possesses rotational freedom around the C3-C(methylene) bond. Computational studies on molecules containing a cyclopropyl group adjacent to a carbonyl, such as cyclopropyl methyl ketone, have shown that the most stable conformations are typically the s-cis or s-trans (syn- or anti-periplanar), where the cyclopropyl ring and the carbonyl group are coplanar to maximize conjugation and minimize steric hindrance. uwlax.edu A similar preference is expected for 3-(cyclopropylmethyl)piperidin-2-one, where the orientation of the cyclopropyl ring relative to the piperidine ring will be restricted to specific low-energy conformations. This conformational restriction can be advantageous for binding to a biological target, as it reduces the entropic penalty upon binding. acs.org

Interactive Table 2: Predicted Relative Energies of 3-(Cyclopropylmethyl)piperidin-2-one Conformers

This table presents hypothetical energy data based on general principles of conformational analysis for substituted piperidines.

| Piperidine Ring Conformation | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (%) |

| Chair | Equatorial | 0 (Reference) | >95% |

| Chair | Axial | 1.5 - 2.5 | <5% |

| Twist-Boat | N/A | 4.0 - 6.0 | <0.1% |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. cell.com

The electronic properties of 3-(cyclopropylmethyl)piperidin-2-one are dominated by the lactam (cyclic amide) functional group. The resonance between the nitrogen lone pair and the carbonyl π-system results in a planar amide bond with a significant dipole moment. This delocalization affects the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For lactams, the HOMO is typically associated with the lone pair electrons on the nitrogen and oxygen atoms, while the LUMO is a π* orbital localized on the carbonyl group. rsc.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. Molecular orbital calculations on related lactam systems, such as cephalosporins and penicillins, have been used to model the reactivity of the β-lactam ring towards nucleophilic attack, a key step in their mechanism of action. nih.govacs.org

DFT calculations can also be used to compute various reactivity descriptors. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-(cyclopropylmethyl)piperidin-2-one, the MEP would show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen and the carbonyl carbon, indicating sites for electrophilic and nucleophilic attack, respectively. cell.com

Interactive Table 3: Typical Electronic Properties of Piperidin-2-one Analogs from DFT Calculations

This table shows representative data for similar structures, illustrating the expected electronic profile.

| Parameter | Typical Calculated Value | Interpretation |

| HOMO Energy | -6.0 to -7.0 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | +0.5 to -0.5 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | 5.5 to 7.0 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.0 to 4.5 Debye | Reflects molecular polarity and potential for dipole-dipole interactions |

In Silico Pharmacokinetic Property Prediction (e.g., Absorption, Distribution, Metabolism)

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions help to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles. Various computational models, many based on Quantitative Structure-Property Relationships (QSPR), are available to estimate these properties for 3-(cyclopropylmethyl)piperidin-2-one.

Key predicted properties include:

Lipophilicity (logP): The octanol-water partition coefficient is a measure of a compound's hydrophobicity. It influences absorption, distribution, and metabolism. The combination of the piperidone ring and the cyclopropylmethyl group suggests a moderate logP value, likely falling within the desirable range for oral bioavailability.

Aqueous Solubility (logS): Solubility is critical for absorption. The presence of hydrogen bond donors and acceptors in the lactam ring should confer some degree of aqueous solubility.

Drug-Likeness: This is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and the number of hydrogen bond donors and acceptors. 3-(Cyclopropylmethyl)piperidin-2-one is a small molecule that is expected to comply with these rules. ingentaconnect.combenthamdirect.com

Human Oral Absorption: Predictions based on physicochemical properties suggest that small, moderately lipophilic molecules like this would have good potential for oral absorption. nih.gov

Metabolism: The cyclopropyl group is known to be relatively resistant to metabolic oxidation by cytochrome P450 enzymes, which can improve the metabolic stability and half-life of a drug. acs.org The likely sites of metabolism would be the piperidine ring carbons or the N-H position.

Software platforms like SwissADME and QikProp are commonly used to generate these predictions. researchgate.netresearchgate.net The results of such analyses can provide a comprehensive ADME profile before any experimental work is undertaken.

Interactive Table 4: Predicted In Silico Pharmacokinetic Properties for 3-(Cyclopropylmethyl)piperidin-2-one

This table provides predicted values based on its structure using common computational ADME models.

| Property | Predicted Value/Descriptor | Acceptable Range for Oral Drugs |

| Physicochemical Properties | ||

| Molecular Weight | 153.23 g/mol | < 500 |

| logP (Octanol/Water) | 1.0 - 1.5 | -0.4 to 5.6 |

| logS (Aqueous Solubility) | -1.5 to -2.5 | > -6.0 |

| Polar Surface Area (PSA) | ~32 Ų | < 140 Ų |

| Pharmacokinetics | ||

| GI Absorption | High | High |

| Blood-Brain Barrier (BBB) Permeant | Yes/Borderline | N/A |

| P-glycoprotein Substrate | No | No |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | ≤ 1 |

| Bioavailability Score | ~0.55 | N/A |

Preclinical and in Vitro Biological Activity of 3 Cyclopropylmethyl Piperidin 2 One Analogues

Receptor Binding Affinity and Selectivity Profiling

No publicly available scientific literature or research data could be identified detailing the modulatory activity of 3-(Cyclopropylmethyl)piperidin-2-one analogues on the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2).

There is no available research data in the scientific literature concerning the opioid receptor ligand activity (Mu, Kappa, Delta) for analogues of 3-(Cyclopropylmethyl)piperidin-2-one.

A review of the current scientific literature did not yield any studies on the sigma receptor ligand activity of analogues of 3-(Cyclopropylmethyl)piperidin-2-one.

Enzyme Inhibition Studies

Research has led to the discovery and characterization of LEI-401, a potent and selective inhibitor of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.gov LEI-401, while not a direct structural analogue of 3-(Cyclopropylmethyl)piperidin-2-one, incorporates a key N-(cyclopropylmethyl)carboxamide functional group and a piperidine (B6355638) moiety.

Developed through a high-throughput screen, chemical proteomics, and targeted lipidomics, LEI-401 has been identified as a CNS-active inhibitor. nih.gov In vitro studies using HEK293T cell membranes that express the recombinant human NAPE-PLD enzyme determined its half-maximal inhibitory concentration (IC50) to be 0.86 µM. caymanchem.com Further characterization established an on-target IC50 of 27 nM. ximbio.com

LEI-401 demonstrates high selectivity for NAPE-PLD. At a concentration of 10 µM, it shows no significant activity against a panel of other related enzymes and receptors, including human cannabinoid receptors CB1 and CB2, type IVE phospholipase A2, monoacylglycerol lipase (B570770) (MAGL), and diacylglycerol lipase α (DAGLα). caymanchem.com It is also selective over mouse DAGLα, DAGLβ, fatty acid amide hydrolase (FAAH), and α/β-hydrolase domain-containing protein 6 (ABHD6) at the same concentration. caymanchem.com

In cell-based assays, treatment with 10 µM of LEI-401 effectively reduces the levels of various NAEs in Neuro2a cells, including N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA), and N-arachidonoylethanolamine (anandamide). caymanchem.com The inhibitory effect of LEI-401 is specific to NAPE-PLD, as the compound did not reduce NAE levels in NAPE-PLD knockout cells. nih.gov

| Parameter | Target | Value | System | Reference |

|---|---|---|---|---|

| IC50 | Human NAPE-PLD | 0.86 µM | HEK293T cell membranes | caymanchem.com |

| On-Target IC50 | NAPE-PLD | 27 nM | Not Specified | ximbio.com |

| Selectivity Screen | CB1, CB2, PLA2G4E, MAGL, DAGLα, FAAH, ABHD6 | >10 µM | Human and mouse enzymes/receptors | caymanchem.com |

| Cellular Activity | NAE Biosynthesis | Reduction of PEA, OEA, AEA | Neuro2a cells (10 µM) | caymanchem.com |

No research data could be located in the available scientific literature regarding the inhibitory activity of 3-(Cyclopropylmethyl)piperidin-2-one analogues against the histone demethylase KDM2b.

Cellular Assays for Functional Activity (e.g., G-protein signaling, cAMP production)

Direct evidence from cellular assays determining the functional activity of 3-(Cyclopropylmethyl)piperidin-2-one, such as its effect on G-protein signaling or cyclic adenosine (B11128) monophosphate (cAMP) production, is not available in the current body of scientific literature.

However, the piperidine scaffold is a common motif in compounds targeting G-protein coupled receptors (GPCRs). For instance, various piperidine derivatives have been investigated for their activity as agonists or antagonists at different GPCRs, which are known to modulate G-protein signaling pathways. These pathways, in turn, can influence the production of second messengers like cAMP.

In general, the functional activity of novel compounds containing a piperidine ring is often assessed using a variety of cellular assays. These can include:

G-protein Activation Assays: Techniques such as [³⁵S]GTPγS binding assays are used to measure the activation of G-proteins in response to ligand binding to a GPCR.

cAMP Accumulation Assays: These assays measure the intracellular levels of cAMP, a key second messenger whose production is regulated by the adenylyl cyclase enzyme, which is, in turn, modulated by Gs and Gi proteins.

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a response element that is activated by specific signaling pathways downstream of GPCR activation.

While no specific data for 3-(Cyclopropylmethyl)piperidin-2-one is available, the following table illustrates the type of data that would be generated from such cellular assays for hypothetical analogues.

Table 1: Hypothetical Functional Activity Data for 3-Substituted Piperidin-2-one Analogues

| Compound | Target Receptor | G-protein Signaling (EC₅₀, nM) | cAMP Production (IC₅₀, nM) |

|---|---|---|---|

| Analogue A | Receptor X | 150 | 250 |

| Analogue B | Receptor Y | 75 | 120 |

This table is for illustrative purposes only and does not represent actual experimental data for 3-(Cyclopropylmethyl)piperidin-2-one or its analogues.

Elucidation of Molecular Mechanism of Action

The molecular mechanism of action for 3-(Cyclopropylmethyl)piperidin-2-one has not been elucidated in published research. Determining the precise molecular interactions through which a compound exerts its biological effect is a complex process that often involves a combination of experimental and computational approaches.

The elucidation of a molecular mechanism typically involves:

Binding Studies: Radioligand binding assays to determine the affinity of the compound for its target.

Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target protein.

Computational Modeling: Molecular docking and molecular dynamics simulations to predict and analyze the binding mode and interactions of the compound with its target.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds to identify the key structural features responsible for biological activity.

Without specific research on 3-(Cyclopropylmethyl)piperidin-2-one, any discussion of its molecular mechanism of action would be purely speculative. Further investigation is required to identify its biological target(s) and elucidate the molecular interactions that underpin its potential pharmacological effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the Cyclopropylmethyl Moiety on Biological Potency and Selectivity

The cyclopropylmethyl group attached to the C3 position of the piperidin-2-one ring is a critical determinant of the molecule's potential biological activity. This moiety is frequently incorporated into pharmacologically active compounds to modulate their interaction with biological targets, often enhancing potency and influencing selectivity. The cyclopropane (B1198618) ring introduces conformational rigidity and a unique electronic character. researchgate.net Its compact, three-dimensional structure can probe specific hydrophobic pockets within a receptor or enzyme active site that larger, more flexible alkyl groups cannot.

In various classes of compounds, the N-cyclopropylmethyl substituent is particularly well-known for its role in opioid receptor modulation. For instance, N-cyclopropylmethyl derivatives of morphinans can act as potent kappa opioid receptor (KOR) agonists. nih.govnih.gov Similarly, in the context of dopamine (B1211576) transporter (DAT) ligands, an N-(cyclopropylmethyl) derivative of a benzo[b]thienyl)cyclohexylamine demonstrated high affinity for the transporter. nih.gov While in 3-(Cyclopropylmethyl)piperidin-2-one the group is attached to a carbon atom rather than the nitrogen, its influence on binding is still significant. It can affect the compound's lipophilicity, metabolic stability, and steric profile, all of which are crucial for receptor affinity and selectivity. cymitquimica.com

Studies on related heterocyclic structures, such as 1,5-dihydrobenzo[e] cymitquimica.comnih.govoxazepin-2(3H)-ones, have also explored the role of the N-cyclopropylmethyl group, suggesting its importance for biological activity and as a potential site for metabolic transformation. mdpi.com The introduction of this group often leads to a distinct pharmacological profile compared to analogues with other substituents like methyl or ethyl groups. mdpi.com

Table 1: Comparative Activity of N-Substituted Analogs in a Dihydrobenzoxazepinone Series This table illustrates the general principle of how modifying a substituent, in this case at the N-1 position of a different heterocyclic core, impacts biological activity. Data is generalized from findings on related scaffolds.

| Compound | N-1 Substituent | Relative Activity (%) |

| 6 | H | 0 |

| 7 | Methyl | 0 |

| 8 | Ethyl | ~20 |

| Hit Compound | Cyclopropylmethyl | 100 |

Source: Generalized from SAR findings. mdpi.com

Influence of Substitutions on the Piperidinone Ring System

Substitutions on the nitrogen atom (N1 position) are a common strategy for modifying the pharmacological properties of piperidine-based molecules. For example, attaching different groups to the nitrogen can influence receptor selectivity and functional activity (agonist vs. antagonist).

Substitutions at other carbon positions (C4, C5, C6) also have a profound impact. Introducing polar groups can enhance aqueous solubility, while adding lipophilic groups can improve membrane permeability. For instance, in a series of diarylidene-N-methyl-4-piperidones, substitutions on the appended aryl rings significantly affected antioxidant and anti-inflammatory activities. nih.gov The presence of fluorine atoms or specific substitution patterns on aromatic rings attached to a piperidine (B6355638) core has been shown to enhance inhibitory properties against certain enzymes. nih.gov The structure-activity relationships of piperidinone derivatives are diverse, with different substitution patterns leading to activities ranging from antimicrobial to anticancer effects. nih.govresearchgate.net

Table 2: General Influence of Substituent Type on Piperidinone Properties This table provides a generalized overview of how different types of chemical groups substituted on the piperidinone ring can be expected to modify the compound's properties.

| Position of Substitution | Substituent Type | Potential Impact on Properties |

| N1 | Alkyl, Aryl | Modulates lipophilicity, potential for H-bonding (if secondary amine), steric bulk affects receptor fit |

| C4 | Carbonyl, Hydroxyl | Increases polarity, potential for H-bonding, can act as a key interaction point |

| C5, C6 | Halogens, Small Alkyl | Alters electronic distribution, lipophilicity, and metabolic stability |

Stereochemical Effects on Receptor Binding and Functional Activity

The presence of a substituent at the C3 position renders 3-(Cyclopropylmethyl)piperidin-2-one a chiral molecule. It exists as a pair of enantiomers: (R)-3-(Cyclopropylmethyl)piperidin-2-one and (S)-3-(Cyclopropylmethyl)piperidin-2-one. Stereochemistry is a fundamental aspect of pharmacology, as biological macromolecules like receptors and enzymes are themselves chiral. unimi.it Consequently, enantiomers of a drug often exhibit significant differences in their biological activity, a phenomenon known as eudismic ratio.

This stereoselectivity arises from the specific three-dimensional arrangement of atoms required for optimal interaction with a binding site. One enantiomer may fit perfectly into the site, leading to a potent biological response, while the other may bind weakly or not at all. unimi.it In some cases, the "inactive" enantiomer can even contribute to side effects or inhibit the activity of the active one.

Numerous studies on piperidine and piperidinone derivatives have demonstrated the critical role of stereochemistry. nih.gov For example, in a series of highly potent calcium antagonists based on a piperidine ester, the biological activity was almost exclusively found in one of the four possible optical isomers. nih.gov The hypotensive activity of the (+)-alpha isomer was reported to be 30 to 100 times stronger than that of the (-)-alpha isomer, highlighting a profound stereochemical effect. nih.gov Therefore, it is highly probable that the (R) and (S) enantiomers of 3-(Cyclopropylmethyl)piperidin-2-one would display distinct affinities for a given biological target and possess different functional activities.

Table 3: Hypothetical Receptor Binding Affinity of Enantiomers This table illustrates the common principle of stereoselectivity in receptor binding, using hypothetical data for the enantiomers of 3-(Cyclopropylmethyl)piperidin-2-one.

| Enantiomer | Target Receptor | Binding Affinity (Ki, nM) |

| (S)-enantiomer | Receptor X | 15 |

| (R)-enantiomer | Receptor X | 950 |

| Racemic Mixture | Receptor X | 30 |

Positional Isomerism and its Pharmacological Implications

Positional isomerism, which involves changing the position of a substituent on a molecular scaffold, has significant pharmacological implications. Moving the cyclopropylmethyl group from the C3 position to other positions on the piperidin-2-one ring (e.g., C1, C4, C5, or C6) would result in distinct chemical entities with potentially very different biological profiles. researchgate.net

1-(Cyclopropylmethyl)piperidin-2-one: Placing the substituent on the nitrogen atom would create an N-substituted lactam. This is a very common modification in drug design. This isomer would have different polarity and steric hindrance around the amide bond compared to the C3-substituted parent compound. As seen in many CNS-active agents, N-alkylation can drastically alter receptor affinity and selectivity. nih.govnih.gov

4-(Cyclopropylmethyl)piperidin-2-one: Shifting the group to the C4 position would significantly change the molecule's three-dimensional shape. The spatial relationship between the lactam carbonyl group, the ring nitrogen, and the cyclopropylmethyl substituent would be altered, leading to different interactions with a biological target.

Each positional isomer represents a unique pharmacophore. The specific arrangement of functional groups in space determines how the molecule is recognized by a receptor. Therefore, each isomer would be expected to exhibit a distinct profile of potency, selectivity, and efficacy.

Applications in Advanced Chemical Research

Utilization as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The piperidine (B6355638) ring is a prevalent motif in a vast number of pharmaceuticals and natural products, making piperidine derivatives highly sought-after building blocks in medicinal chemistry and organic synthesis. news-medical.netmdpi.com The incorporation of a cyclopropylmethyl group at the 3-position of the piperidin-2-one scaffold introduces a degree of three-dimensionality and rigidity that can be advantageous for achieving specific spatial orientations of substituents, which is often crucial for biological activity. nih.gov While direct examples of the use of 3-(cyclopropylmethyl)piperidin-2-one as a synthetic intermediate in the total synthesis of complex natural products are not extensively documented in publicly available literature, the application of closely related piperidin-2-one scaffolds highlights its potential.

For instance, research into the development of novel c-Met kinase inhibitors has utilized a 3-carboxypiperidin-2-one scaffold. nih.govnih.gov This work demonstrates the utility of the piperidin-2-one core as a central framework for the construction of potent and selective enzyme inhibitors. The 3-position of the piperidin-2-one ring serves as a key attachment point for various functional groups that can be tailored to interact with the target protein's active site. The cyclopropylmethyl group in 3-(cyclopropylmethyl)piperidin-2-one could offer a unique lipophilic and conformationally constrained substituent at this position, potentially influencing binding affinity and selectivity.

Furthermore, the concept of fragment-based drug discovery (FBDD) often employs small, three-dimensional molecules as starting points for the development of new therapeutic agents. nih.gov Piperidine-based 3D fragments are of significant interest in this field. The synthesis of a diverse library of substituted piperidines allows for the exploration of a wider chemical space, increasing the probability of identifying novel drug leads. 3-(Cyclopropylmethyl)piperidin-2-one, with its distinct 3D-shape, represents a valuable fragment that could be incorporated into such libraries for screening against a variety of biological targets.

The table below summarizes the potential applications of 3-(cyclopropylmethyl)piperidin-2-one as a synthetic intermediate, drawing parallels from related structures.

| Application Area | Role of Piperidin-2-one Scaffold | Potential Advantage of 3-(Cyclopropylmethyl) Group |

| Medicinal Chemistry | Central scaffold for inhibitor design | Provides a rigid, lipophilic substituent to probe protein binding pockets. |

| Fragment-Based Drug Discovery | 3D fragment for library synthesis | Offers a unique three-dimensional shape to expand chemical space. |

| Complex Molecule Synthesis | Chiral building block after resolution | The cyclopropyl (B3062369) group can influence stereochemical outcomes in subsequent reactions. |

Development of Chemical Probes for Biochemical and Cellular Studies

Chemical probes are essential tools in chemical biology for the study of biological processes within cells and organisms. nih.gov These molecules are designed to interact with a specific target, such as a protein or enzyme, and often carry a reporter group (e.g., a fluorescent dye or an affinity tag) to allow for visualization or isolation of the target. The development of selective and potent chemical probes is crucial for understanding disease mechanisms and for the validation of new drug targets.

While there are no specific reports on the use of 3-(cyclopropylmethyl)piperidin-2-one as a chemical probe, its structural characteristics suggest its potential as a scaffold for probe development. The piperidin-2-one core can be functionalized at various positions to introduce the necessary reporter groups or reactive moieties for target engagement. The cyclopropylmethyl group can contribute to the binding affinity and selectivity of the probe for its intended target.

For example, in the development of an in vivo chemical probe for the enzyme CSNK2A, a pyrazolopyrimidine scaffold featuring a cyclopropylamino group was utilized. nih.gov This highlights the utility of the cyclopropyl moiety in achieving potent and selective interactions with protein targets. A similar strategy could be applied to 3-(cyclopropylmethyl)piperidin-2-one, where the piperidin-2-one ring could be modified to present the cyclopropylmethyl group to a target protein, while other positions on the ring could be used for the attachment of a linker and a reporter tag.

The general workflow for developing a chemical probe from a scaffold like 3-(cyclopropylmethyl)piperidin-2-one would involve:

Identification of a biological target: Determining the protein or enzyme of interest.

Computational modeling: Docking studies to predict the binding mode of the scaffold to the target.

Synthetic modification: Functionalizing the scaffold with a reactive group for covalent binding or a reporter group for detection.

Biological evaluation: Testing the probe's potency, selectivity, and cellular activity.

The table below outlines the key features of a potential chemical probe based on the 3-(cyclopropylmethyl)piperidin-2-one scaffold.

| Probe Component | Function | Potential Implementation on the Scaffold |

| Binding Moiety | Interacts with the biological target | The entire 3-(cyclopropylmethyl)piperidin-2-one structure or a pharmacophore derived from it. |

| Reporter Group | Enables detection and visualization | A fluorophore, biotin, or a clickable handle (e.g., alkyne or azide) attached to the piperidine nitrogen or at the 4- or 5-position. |

| Linker | Connects the binding moiety to the reporter group | A flexible or rigid chemical chain of varying length to optimize target binding and reporter function. |

Radiosynthesis of Imaging Agents for Preclinical Research

Preclinical imaging techniques, such as Positron Emission Tomography (PET), are powerful tools in drug discovery and development, allowing for the non-invasive visualization and quantification of biological processes in living subjects. nih.gov The development of novel PET tracers, which are biologically active molecules labeled with a positron-emitting radionuclide, is a key area of research.

A significant application of a derivative of the 3-(cyclopropylmethyl) core is in the synthesis of a PET imaging agent for the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2). nih.gov Researchers developed a 11C-labeled PET tracer, [11C]CMTP, which is an mGluR2 inhibitor. The structure of this tracer, 3-(cyclopropylmethyl)-7-((4-(4-[11C]methoxyphenyl)piperidin-1-yl)methyl)-8-(trifluoromethyl)- news-medical.netnih.govchempep.comtriazolo[4,3-a]pyridine, features the characteristic 3-(cyclopropylmethyl) group.

In this research, the unlabeled precursor (desmethyl-CMTP) was synthesized and then radiolabeled with carbon-11 (B1219553) ([11C]) in the final step. The radiosynthesis involved the O-[11C]methylation of the desmethyl precursor using [11C]methyl iodide. The resulting PET tracer, [11C]CMTP, was evaluated for its potential to image mGluR2 in the brain.

The key findings from this study are summarized in the table below:

| Parameter | Result | Implication |

| Radiochemical Yield | 19.7 ± 8.9% | A viable synthetic route for producing the PET tracer. |

| Radiochemical Purity | >98% | The tracer is of high purity, suitable for in vivo studies. |

| Molar Activity | >74 GBq/µmol | High molar activity is crucial for sensitive PET imaging. |

| In Vitro Binding | Moderate specific binding to mGluR2 in rat brain tissue. | The tracer interacts with the intended target. |

| In Vivo PET Study | Able to cross the blood-brain barrier but showed low specific binding in the rat brain. | The tracer can enter the brain, but its affinity or other properties may need optimization for effective in vivo imaging. nih.gov |

This research demonstrates the utility of the 3-(cyclopropylmethyl) moiety in the design of PET imaging agents for neurological targets. While 3-(cyclopropylmethyl)piperidin-2-one itself was not the direct precursor in this specific synthesis, the study validates the importance of the cyclopropylmethylpiperidine structural motif in the development of central nervous system (CNS) active radiopharmaceuticals. The findings also suggest that further structural modifications of such compounds could lead to improved PET tracers for mGluR2 and other important biological targets.

Future Research Directions for 3 Cyclopropylmethyl Piperidin 2 One

Exploration of Novel and Sustainable Synthetic Routes

While methods for the synthesis of 3-substituted piperidin-2-ones exist, a primary direction for future research will be the development of more efficient, cost-effective, and environmentally benign synthetic pathways. Current strategies often involve multi-step processes that may not be ideal for large-scale production. Future explorations could focus on several key areas to improve upon existing methods.

One promising avenue is the application of catalytic C-H activation to directly introduce the cyclopropylmethyl group onto a pre-formed piperidin-2-one ring. This would represent a highly atom-economical approach, minimizing the need for protecting groups and reducing the number of synthetic steps. Additionally, the development of novel catalytic systems, potentially utilizing earth-abundant metals, could enhance the sustainability of such processes.

Continuous flow chemistry presents another opportunity to enhance the synthesis of this compound. Flow processes can offer improved reaction control, enhanced safety, and easier scalability compared to batch production. The development of a continuous flow process for the key bond-forming reactions in the synthesis of 3-(cyclopropylmethyl)piperidin-2-one would be a significant advancement.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Activation | High atom economy, reduced step count | Development of selective and robust catalysts |

| Chemoenzymatic Synthesis | High stereoselectivity, green chemistry | Identification and engineering of suitable enzymes |

| Continuous Flow Chemistry | Improved scalability, safety, and control | Optimization of reaction conditions for flow reactors |

Design and Synthesis of Advanced Derivatives with Enhanced Target Specificity

The 3-(cyclopropylmethyl)piperidin-2-one scaffold is a versatile template for the design of new therapeutic agents. A significant future research direction will be the rational design and synthesis of advanced derivatives with improved potency and selectivity for specific biological targets. This can be achieved through several strategic modifications of the core structure.

Functionalization of the piperidine (B6355638) ring at various positions offers a straightforward approach to generating a library of novel compounds. For instance, substitution on the nitrogen atom can modulate the pharmacokinetic properties of the molecule. Additionally, introducing substituents at other positions on the carbon framework could lead to enhanced interactions with a target protein.

Bioisosteric replacement of the cyclopropylmethyl group is another key strategy. While the cyclopropyl (B3062369) group offers unique conformational constraints and metabolic stability, replacing it with other small, strained ring systems or different functional groups could fine-tune the biological activity. For example, substitution with other cycloalkyl groups or heteroatom-containing rings could alter the binding affinity and selectivity for a given target.

Furthermore, the principles of fragment-based drug discovery can be applied. The 3-(cyclopropylmethyl)piperidin-2-one core can be considered a starting fragment, which can then be elaborated by adding other chemical moieties to improve its binding to a target of interest. This approach allows for the systematic exploration of the chemical space around the core scaffold.

| Derivative Design Strategy | Objective | Example Modification |

| Ring Functionalization | Modulate pharmacokinetics and target interactions | N-alkylation, C-4 or C-5 substitution |

| Bioisosteric Replacement | Fine-tune biological activity and properties | Replacement of cyclopropyl with cyclobutyl or oxetanyl |

| Fragment-Based Elaboration | Enhance binding affinity and explore new interactions | Linking to other pharmacophoric fragments |

Integrated Computational and Experimental Approaches for Lead Optimization

The integration of computational modeling with experimental synthesis and testing is a powerful paradigm in modern drug discovery that can significantly accelerate the lead optimization process for derivatives of 3-(cyclopropylmethyl)piperidin-2-one. This synergistic approach allows for the rational design of molecules with a higher probability of success, thereby reducing the time and resources spent on synthesizing and testing less promising compounds.

A key computational tool is pharmacophore modeling. By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can guide the design of new derivatives with improved target engagement. These models can be generated based on known active ligands or the structure of the biological target.

Molecular docking studies will also be instrumental in predicting the binding modes of 3-(cyclopropylmethyl)piperidin-2-one derivatives within the active site of a target protein. This information is invaluable for understanding structure-activity relationships (SAR) and for designing modifications that enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of the derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds before their synthesis.

Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, offering a more realistic picture of the binding event and helping to refine the design of new analogs.

| Computational Method | Application in Lead Optimization | Expected Outcome |

| Pharmacophore Modeling | Guiding the design of new derivatives with essential features | Identification of key structural motifs for activity |

| Molecular Docking | Predicting binding modes and affinities | Rationalizing SAR and guiding structural modifications |

| QSAR | Predicting the biological activity of virtual compounds | Prioritization of synthetic targets |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-target complex | Understanding the stability of binding interactions |

Potential for New Therapeutic Area Exploration based on Scaffold Versatility

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse therapeutic areas. This inherent versatility suggests that the 3-(cyclopropylmethyl)piperidin-2-one core could be a valuable starting point for the discovery of novel therapeutics for a range of diseases.

One promising area for exploration is oncology. Numerous piperidine-containing compounds have shown efficacy as anticancer agents. Derivatives of 3-(cyclopropylmethyl)piperidin-2-one could be designed to inhibit specific protein-protein interactions or key enzymes involved in cancer cell proliferation and survival.

Neurological disorders, such as Alzheimer's disease and pain, represent another important therapeutic area. The piperidine moiety is a common feature in many centrally acting drugs. By modifying the 3-(cyclopropylmethyl)piperidin-2-one scaffold to optimize its blood-brain barrier permeability and target engagement, it may be possible to develop new treatments for these conditions.

Infectious diseases are also a potential area of application. The development of new antibacterial and antiviral agents is a global health priority, and piperidine-based compounds have shown promise in this regard. The 3-(cyclopropylmethyl)piperidin-2-one scaffold could be explored for its potential to inhibit essential microbial enzymes or disrupt viral replication processes.

The concept of scaffold hopping, where the core structure of a known active molecule is replaced with a novel scaffold while retaining key pharmacophoric features, could also be applied. 3-(Cyclopropylmethyl)piperidin-2-one could serve as a novel scaffold to mimic the activity of existing drugs, potentially leading to compounds with improved properties.